molecular formula C11H10BrNO B8472240 2-(7-Bromo-3-isoquinolinyl)ethanol

2-(7-Bromo-3-isoquinolinyl)ethanol

Cat. No.: B8472240
M. Wt: 252.11 g/mol
InChI Key: ADIJOODNHWUGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Bromo-3-isoquinolinyl)ethanol is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

2-(7-bromoisoquinolin-3-yl)ethanol

InChI

InChI=1S/C11H10BrNO/c12-10-2-1-8-6-11(3-4-14)13-7-9(8)5-10/h1-2,5-7,14H,3-4H2

InChI Key

ADIJOODNHWUGQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)CCO)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product from Example 52D (0.85 g, 3.5 mmol) in methanol (15 mL) at −70° C. was ozonated until a bluish color developed (˜10 minutes). The mixture was treated with dimethylsulfide (0.7 mL, excess) and sodium bicarbonate (0.2 g) and allowed to warm to room temperature. After stirring for 3 hours, the mixture was treated with aqueous ammonium hydroxide (7.4 mL, 28%). After stirring an additional 4 hours, the reaction mixture was concentrated under vacuum and then diluted with dichloromethane (20 mL). The organic layer was separated and evaporated to provide the title compound which was used without further purification in the next step. 1H NMR (CDCl3) δ 3.13 (t, J=5.6 Hz, 2H); 4.07 (t, J=5.6 Hz, 2H); 7.47 (s, 1H); 7.61 (d, J=8.7 Hz, 1H); 7.71 (dd, J=1.9, 8.7 Hz, 1H); 9.04 (s, 1H); Anal. Calcd. for C11H10BrNO: C, 52.41; H, 4.00; N, 5.56. Found: C, 52.51; H, 3.94; N, 5.42.
Name
product
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The product from Example 62D (1.3 g, 3.6 mmol), 3-butyn-1-ol (0.3 g, 4.3 mmol), CuI (0.04 g, 0.2 mmol), and PdCl2(PPh3)2 (0.08 g, 0.1 mmol) were combined in toluene (15 mL). The mixture was treated with diisopropylamine (0.54 g, 5.3 mmol) and stirred at room temperature for 4 hours. The mixture was then treated with additional CuI (0.07 g, 0.4 mmol) and heated at 100° C. for 4 hours. The mixture was allowed to cool to room temperature, diluted with 30 mL CH2Cl2, and filtered. The filtrate was washed with 2×10 mL 15% NaCl and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, 10:90 MeOH:CHCl3) to provide the title compound. 1H NMR (CDCl3, 400 MHz) δ 9.08 (s, 1H), 8.09 (d, J=4 Hz, 1H), 7.73 (dd, J=8, 4 Hz, 1H), 7.63 (d, J=8 Hz, 1H), 7.48 (s, 1H), 4.08 (t, J=4 Hz, 2H), 3.92 (s, 1H), 3.15 (t, J=4 Hz, 2H). 13C NMR (CDCl3, 100 MHz) δ 153.8, 150.3, 134.5, 133.8, 129.4, 127.6, 120.0, 118.6, 62.3, 39.4. MS (DCl/NH3) 252, 254 [M+H]+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
CuI
Quantity
0.04 g
Type
catalyst
Reaction Step Six
Quantity
0.08 g
Type
catalyst
Reaction Step Seven
Name
CuI
Quantity
0.07 g
Type
catalyst
Reaction Step Eight

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